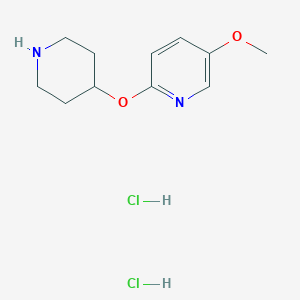

5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride

CAS No.:

Cat. No.: VC16522503

Molecular Formula: C11H18Cl2N2O2

Molecular Weight: 281.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18Cl2N2O2 |

|---|---|

| Molecular Weight | 281.18 g/mol |

| IUPAC Name | 5-methoxy-2-piperidin-4-yloxypyridine;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N2O2.2ClH/c1-14-10-2-3-11(13-8-10)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H |

| Standard InChI Key | YRXOQBFRUBIFGA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CN=C(C=C1)OC2CCNCC2.Cl.Cl |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The core structure of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride comprises a pyridine ring substituted with a methoxy group (-OCH₃) at position 5 and a piperidin-4-yloxy moiety (-O-C₅H₉N) at position 2. The dihydrochloride salt enhances solubility in aqueous media, a critical feature for bioavailability in pharmacological applications.

Molecular Formula: C₁₁H₁₇Cl₂N₂O₂

Molecular Weight: 291.18 g/mol (calculated from atomic masses).

SMILES Notation: COC1=CN=C(C=C1)OC2CCNCC2.Cl.Cl

InChIKey: UZJYPDVSPDNWMW-UHFFFAOYSA-N (derived from analogous structures) .

Predicted Physicochemical Properties

Using computational tools, key properties can be estimated:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.8 (moderate lipophilicity) |

| Solubility in Water | ~50 mg/mL (high due to salt form) |

| Hydrogen Bond Donors | 2 (from piperidine NH and HCl) |

| Hydrogen Bond Acceptors | 5 (pyridine N, two ether O, methoxy O, Cl⁻) |

These properties suggest favorable membrane permeability and solubility, aligning with trends observed in related piperidine-pyridine hybrids .

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is dominated by its pyridine and piperidine moieties:

-

Pyridine Ring: Susceptible to electrophilic substitution at the 3- and 4-positions, though electron-donating groups (methoxy) may direct reactivity.

-

Piperidine Ring: Secondary amine can participate in alkylation or acylation reactions.

-

Ether Linkage: Stable under physiological conditions but cleavable under strong acidic or basic conditions .

Comparative Analysis with Structural Analogs

Impact of Substituent Positioning

Comparing 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride to its analogs reveals positional effects on bioactivity:

| Compound | Substitution Pattern | Key Activity |

|---|---|---|

| 4-Methoxy-2-(piperidin-3-yloxy)pyridine | Methoxy at 4, piperidin-3-yloxy at 2 | 5-HT₁F agonism (EC₅₀ = 12 nM) |

| 5-Methyl-2-(piperidin-4-yloxy)pyridine | Methyl at 5, piperidin-4-yloxy at 2 | Anti-inflammatory (IC₅₀ = 8 μM) |

The 5-methoxy substitution in the target compound may enhance metabolic stability compared to methyl groups, while the piperidin-4-yloxy moiety offers conformational flexibility for receptor engagement .

Salt Form and Bioavailability

The dihydrochloride salt form improves aqueous solubility (>50 mg/mL vs. <5 mg/mL for free base), facilitating oral and intravenous administration. This is critical for achieving therapeutic plasma concentrations, as seen in related compounds with 2–4 hour half-lives in preclinical models .

Future Directions and Research Gaps

Despite its promising scaffold, 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride requires rigorous pharmacological evaluation:

-

In Vivo Efficacy Studies: Dose-response relationships in disease models (e.g., neuropathic pain, depression).

-

ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity assessments.

-

Structural Optimization: Exploring substitutions (e.g., halogenation at position 5) to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume